tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
tert-Butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic pyrrolidine derivative featuring a benzodiazole substituent. The tert-butyl carbamate group enhances solubility and serves as a protective moiety during synthetic modifications.
Properties
IUPAC Name |
tert-butyl 2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-11-13-9-22(10-14(13)12-23)17-20-15-7-5-6-8-16(15)21(17)4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIMAIXCPQZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Chemical Formula : C₁₅H₁₈N₂O₂
Molecular Weight : 270.32 g/mol
CAS Number : Not specifically listed; however, related compounds can be referenced for structural and functional insights.
Structural Characteristics
The compound features a tert-butyl group , a benzodiazole moiety , and an octahydropyrrolo structure , which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be attributed to its ability to interact with specific biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the benzodiazole moiety is known for its ability to modulate enzyme activity through competitive inhibition.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.
- Anticancer Potential : Some derivatives of benzodiazole are recognized for their anticancer activities. The structural similarity may indicate that this compound could exhibit similar effects by inducing apoptosis in cancer cells.
Pharmacological Studies
Research has indicated various pharmacological effects linked to compounds containing the benzodiazole structure:
- Antimicrobial Activity : Certain benzodiazole derivatives have shown efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
- Cytotoxicity Tests : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on specific cancer cell lines, warranting further investigation into their therapeutic potential.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Investigated the antioxidant properties using DPPH radical scavenging assays, showing promising results compared to standard antioxidants. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, emphasizing substituent effects, synthetic yields, and applications:
*Calculated based on molecular formula from .
Key Research Findings and Analysis
Substituent-Driven Bioactivity
- Benzotriazole Derivatives : The benzotriazole-substituted analog () exhibits a high synthetic yield (83%) via HATU-mediated coupling, suggesting efficient scalability for pharmaceutical development .
- Trifluoromethylphenyl Derivatives : Compounds like 6-methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid () demonstrate RBP4 antagonism, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
